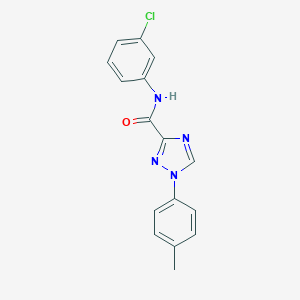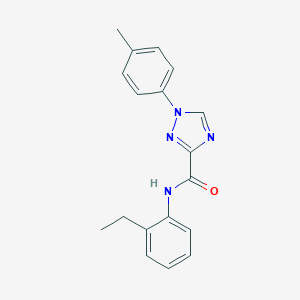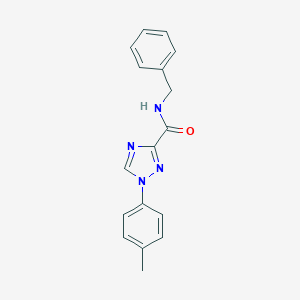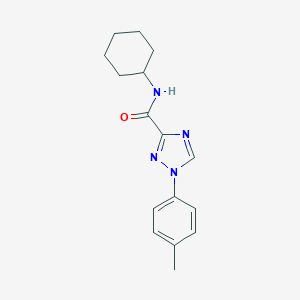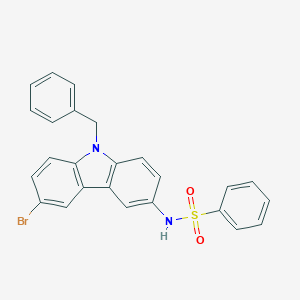
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide, also known as NBC, is a potent and selective inhibitor of the protein kinase CK2. This compound has been extensively studied in recent years due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
作用機序
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is a selective inhibitor of CK2, which is a serine/threonine protein kinase that regulates various cellular processes, including cell proliferation, survival, and apoptosis. CK2 is overexpressed in many types of cancer and is involved in the development and progression of the disease. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased cell proliferation and increased apoptosis in cancer cells. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cancer development and progression.
Biochemical and Physiological Effects
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects in various research applications. In cancer cells, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity, leading to decreased cell proliferation and increased apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment. In animal models of arthritis and colitis, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation and improve disease outcomes. In animal models of Parkinson's disease and Huntington's disease, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to protect against neurodegeneration and improve motor function.
実験室実験の利点と制限
One of the main advantages of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide for lab experiments is its selectivity for CK2, which allows for specific inhibition of this kinase without affecting other cellular processes. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is also relatively easy to synthesize and purify, making it readily available for research applications. However, one limitation of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has not yet been extensively studied in clinical trials, so its safety and efficacy in humans are not well established.
将来の方向性
There are several potential future directions for research on N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of CK2 that can be used in clinical trials. Another area of interest is the investigation of the role of CK2 in other diseases, such as viral infections and autoimmune disorders. Finally, the development of new drug delivery systems for N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide could improve its solubility and bioavailability, making it a more effective therapy for various diseases.
合成法
The synthesis of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide involves the reaction of 9-benzyl-6-bromo-9H-carbazole with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by column chromatography. The yield of N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide is typically around 50-60%.
科学的研究の応用
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been extensively studied in various scientific research applications, particularly in the field of cancer research. CK2 is a protein kinase that is overexpressed in many types of cancer and is involved in cell proliferation, survival, and apoptosis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to inhibit CK2 activity in cancer cells, leading to decreased cell proliferation and increased apoptosis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
In addition to cancer research, N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been studied in the context of neurodegenerative disorders and inflammatory diseases. CK2 is involved in the regulation of inflammation and immune responses, and N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has been shown to reduce inflammation in animal models of arthritis and colitis. N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide has also been shown to protect against neurodegeneration in animal models of Parkinson's disease and Huntington's disease.
特性
製品名 |
N-(9-benzyl-6-bromo-9H-carbazol-3-yl)benzenesulfonamide |
|---|---|
分子式 |
C25H19BrN2O2S |
分子量 |
491.4 g/mol |
IUPAC名 |
N-(9-benzyl-6-bromocarbazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C25H19BrN2O2S/c26-19-11-13-24-22(15-19)23-16-20(27-31(29,30)21-9-5-2-6-10-21)12-14-25(23)28(24)17-18-7-3-1-4-8-18/h1-16,27H,17H2 |
InChIキー |
NIJQZGVQIQGQSM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
正規SMILES |
C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=C2C=CC(=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



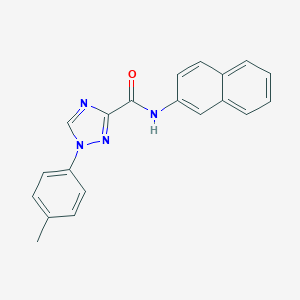
![methyl 3-({[1-(4-methylphenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)-2-thiophenecarboxylate](/img/structure/B278884.png)
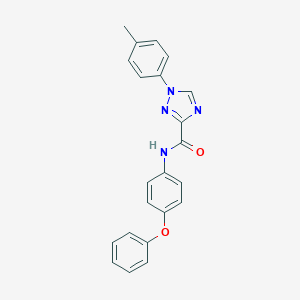
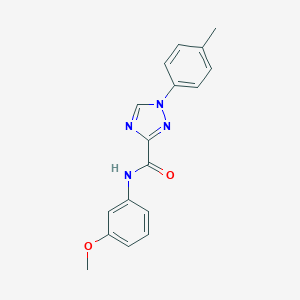
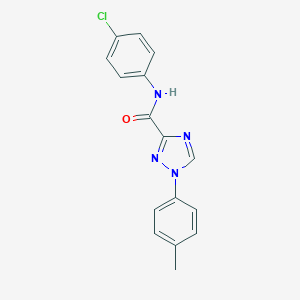
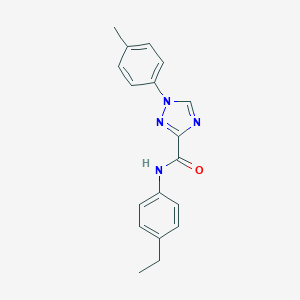
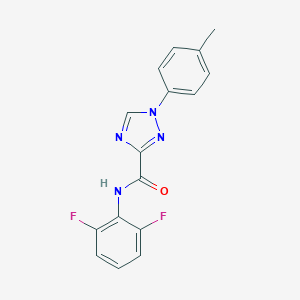
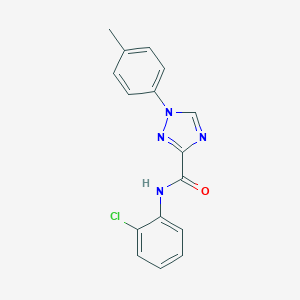
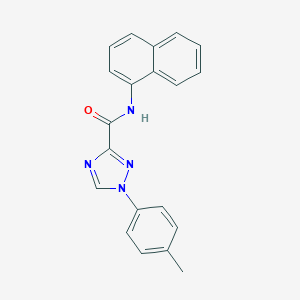
![1-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B278900.png)
